n-isopropyl-2-pyrrolidone
Description
Historical Trajectories and Evolution of Pyrrolidone Chemistry Research
The journey of pyrrolidone chemistry began with the synthesis and study of its simplest member, 2-pyrrolidone. nih.gov Early research primarily focused on understanding the fundamental properties and reactions of this five-membered lactam. A significant milestone in the evolution of pyrrolidone chemistry was the development of various synthetic routes to the pyrrolidone ring. Classic methods such as the Paal-Knorr reaction, which involves the condensation of a γ-dicarbonyl compound with a primary amine or ammonia, have been fundamental in accessing this heterocyclic core. researchgate.net
Over the years, research has expanded to explore the derivatization of the pyrrolidone scaffold, leading to the development of a vast library of N-substituted pyrrolidones. An early report on N-substituted 2-pyrrolidones dates back to 1947, highlighting the long-standing interest in modifying the pyrrolidone structure to tune its properties. nih.govacs.org The evolution of synthetic methodologies has been a key driver in this field. More recent and sustainable approaches have focused on the use of biomass-derived feedstocks, such as the reductive amination of levulinic acid to produce N-substituted pyrrolidones. researchgate.netuc.cl This shift towards greener synthesis pathways reflects the broader trend in the chemical industry to adopt more environmentally benign processes. The development of novel catalytic systems, including the use of various Lewis and Brønsted acids, has further refined the synthesis of N-substituted pyrroles and pyrrolidones, offering higher yields and greater efficiency. researchgate.netmdpi.com
Contemporary Research Paradigms and the Significance of N-Substituted Pyrrolidones
N-substituted pyrrolidones have emerged as a significant class of compounds with diverse applications across various scientific disciplines. Their importance is underscored by their presence in numerous biologically active molecules and functional materials. nih.gov The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals. nih.gov The substitution at the nitrogen atom allows for the fine-tuning of the molecule's properties, such as its basicity, polarity, and steric hindrance, which are crucial for its biological activity and interaction with target molecules. nih.gov For instance, N-aryl-substituted pyrrolidines are integral components of many bioactive substances and drugs. nih.gov
Beyond pharmaceuticals, N-substituted pyrrolidones are extensively used as polar aprotic solvents in various chemical reactions and industrial processes. google.comacs.org Their excellent dissolving power for a wide range of substances, including polymers, makes them valuable in formulations for coatings, agrochemicals, and electronics. google.comchinafloc.comgoogle.com For example, N-methyl-2-pyrrolidone (NMP) has been widely used as a solvent in the production of polymers and as a stripping agent. wikipedia.org Furthermore, the unique properties of N-substituted pyrrolidones have led to their use as organocatalysts in asymmetric synthesis, facilitating the production of chiral molecules with high enantioselectivity. acs.org The development of thermoresponsive polymers based on N-substituted pyrrolidones is another area of active research, with potential applications in biomedical devices and smart materials. wur.nl
Strategic Positioning of N-isopropyl-2-pyrrolidone in Emerging Chemical Sciences
This compound (NiPP) is strategically positioned to play a significant role in various emerging areas of chemical science, owing to its specific combination of properties. As an alkylpyrrolidone, it shares the characteristic high polarity and aprotic nature of this class of solvents, making it a potential alternative to more scrutinized solvents like N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP). google.comepa.gov
In the realm of materials science, N-substituted pyrrolidones are being explored for the synthesis of advanced polymers. For instance, the polymerization of N-vinylpyrrolidone in the presence of specific transfer agents can lead to polymers with tailored end groups and functionalities. acs.org While specific research on this compound in this context is emerging, its structural similarity to other N-alkyl pyrrolidones suggests its potential as a monomer or a reaction medium in polymer synthesis.
The use of N-substituted pyrrolidones as solvents and reaction media is a well-established field, and NiPP is no exception. It is recognized as a solvent with applications in the chemical and electronics industries. lookchem.com Its utility in promoting the penetration of agrochemical active agents is another area of interest, where the N-substituent can influence the solvent's interaction with biological membranes. google.com Furthermore, research into the synthesis of functionalized pyrrolidinone scaffolds highlights the versatility of this heterocyclic system, with potential applications in the development of novel bioactive compounds. acs.org
The physicochemical properties of this compound are central to its strategic positioning. The isopropyl group, being bulkier than a methyl or ethyl group, can influence the solvent's viscosity, boiling point, and interaction with solutes, potentially offering advantages in specific applications where fine-tuning of these parameters is crucial.
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 3772-26-7 | glpbio.comsigmaaldrich.comchemicalbook.combldpharm.com |
| Molecular Formula | C7H13NO | glpbio.comsigmaaldrich.combldpharm.com |
| Molecular Weight | 127.18 g/mol | bldpharm.com |
| IUPAC Name | 1-isopropylpyrrolidin-2-one | sigmaaldrich.com |
The ongoing research into sustainable synthesis methods, such as the catalytic reductive amination of levulinic acid, further enhances the strategic importance of this compound by providing greener routes to its production. researchgate.net As the demand for high-performance and environmentally benign chemicals grows, this compound is poised to become an increasingly important building block and functional material in advanced chemical research.
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(2)8-5-3-4-7(8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHELJWBGTIKZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063183 | |
| Record name | 2-Pyrrolidinone, 1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3772-26-7 | |
| Record name | N-Isopropyl-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3772-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isopropylbutyrolactam | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyrrolidinone, 1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isopropyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.106 | |
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| Record name | N-ISOPROPYLBUTYROLACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N3SEH298Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for N Isopropyl 2 Pyrrolidone and Its Derivatives
Novel Synthetic Routes for N-isopropyl-2-pyrrolidone
The synthesis of this compound can be approached through several pathways, with modern research emphasizing catalytic efficiency and environmental sustainability. A primary industrial method involves the reaction of γ-butyrolactone (GBL) with isopropylamine (B41738) at elevated temperatures and pressures. chemicalbook.comgoogle.com Another common laboratory-scale synthesis is the N-alkylation of 2-pyrrolidone using an isopropyl halide in the presence of a base. chemicalbook.com
Catalytic Approaches and Mechanistic Investigations
Catalysis is central to the efficient synthesis of the pyrrolidone ring and its N-alkyl derivatives. While the direct reaction of GBL with isopropylamine can proceed thermally, catalytic approaches offer milder conditions and improved selectivity.
Mechanistically, the most direct route—N-alkylation of 2-pyrrolidone—proceeds via a nucleophilic substitution (SN2) pathway. The nitrogen atom of the 2-pyrrolidone anion, generated by a base, attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the halide and forming the N-C bond.
More advanced catalytic systems focus on constructing the pyrrolidone ring itself from acyclic precursors. For instance, transition-metal-catalyzed carbocyclization reactions of specific unsaturated amines represent a novel approach to forming substituted pyrrolidines. nih.gov While not yet standard for this compound, these methods highlight the potential for creating complex pyrrolidone scaffolds. A notable example is the Ti(O-iPr)₄ and EtMgBr-catalyzed carbocyclization of allyl propargyl amines. nih.gov Mechanistic studies of such reactions suggest a pathway involving the formation of a titanacyclopentene intermediate, which, after transmetallation and hydrolysis, yields the pyrrolidine (B122466) derivative. nih.gov
Table 1: Catalytic Systems for Pyrrolidone Ring Synthesis
| Catalyst System | Precursors | Product Type | Mechanistic Feature |
|---|---|---|---|
| Base (e.g., KOH, NaH) | 2-Pyrrolidone, Isopropyl Halide | This compound | Nucleophilic substitution (SN2) of the pyrrolidone anion. chemicalbook.com |
| Ti(O-iPr)₄ / EtMgBr | Allyl propargyl amines, Et₂Zn | Methylene-pyrrolidines | Formation of a titanacyclopentene intermediate followed by transmetallation. nih.gov |
| Pd/Al₂O₃ | Glutamic acid, C₃-C₅ carbonyls | N-alkyl-2-pyrrolidones | Reductive N-alkylation followed by lactamization and decarboxylation. rsc.org |
| Iridium Complexes | Diketones, Anilines | N-aryl-substituted pyrrolidines | Successive reductive amination via transfer hydrogenation. nih.gov |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and its derivatives is increasingly being evaluated through the lens of green chemistry, which aims to reduce waste, use safer chemicals, and improve energy efficiency. yale.eduacs.orgnih.gov Key principles applied in this context include the use of renewable feedstocks, safer solvents, and catalytic instead of stoichiometric reagents. acs.orggreenchemistry-toolkit.org
The choice of solvent is a major consideration, as solvents contribute significantly to chemical waste. nih.gov Research into N-alkyl-pyrrolidones has identified alternatives to traditionally used hazardous solvents like N,N-dimethylformamide (DMF). skpharmteco.com Furthermore, processes that utilize water as a solvent or are conducted under solvent-free conditions are being explored. nih.gov Catalyst-assisted reactions are inherently greener than stoichiometric ones as they reduce waste by being used in smaller quantities and can often be recycled. nih.gov
Exploration of Sustainable Precursors and Reaction Conditions
A significant advancement in the sustainable synthesis of the pyrrolidone scaffold is the move away from petrochemical feedstocks towards bio-based alternatives. researchgate.net The traditional industrial route to 2-pyrrolidone starts from 1,4-butanediol (B3395766) to form γ-butyrolactone (GBL). researchgate.netwikipedia.org
Modern, sustainable routes utilize renewable resources such as amino acids or biomass-derived platform chemicals:
Glutamic Acid: This amino acid can be converted into N-alkyl-2-pyrrolidones through a chemo-catalytic system. The process involves a palladium-catalyzed reductive N-alkylation, followed by thermally induced cyclization (lactamization) and decarboxylation. rsc.org Researchers have also developed biological pathways using genetically modified host cells to convert glutamate (B1630785) into 2-pyrrolidone via enzymatic reactions, offering a more environmentally friendly process that avoids harsh catalysts and conditions. researchgate.netlbl.gov
Succinic Acid: Fermentation-derived succinic acid provides another green starting point. A multi-step process can convert diammonium succinate (B1194679) and methanol (B129727) into N-methyl succinimide (B58015) (NMS), which is then hydrogenated to N-methyl-2-pyrrolidone (NMP). This route can be adapted for other N-alkyl derivatives.
Levulinic Acid: As a versatile platform chemical derived from biomass, levulinic acid can be converted into N-alkyl-5-methyl-2-pyrrolidones via one-pot reductive amination, offering a pathway to a related class of sustainable pyrrolidone-based solvents. researchgate.net
Table 2: Comparison of Precursors for 2-Pyrrolidone Synthesis
| Precursor | Source | Synthesis Approach | Sustainability Aspect |
|---|---|---|---|
| γ-Butyrolactone (GBL) | Petrochemical | Reaction with ammonia/amines. wikipedia.org | Traditional, non-renewable route. |
| Glutamic Acid | Bio-based (Fermentation) | Enzymatic or chemo-catalytic cyclization. rsc.orglbl.gov | Renewable feedstock, milder reaction conditions. |
| Succinic Acid | Bio-based (Fermentation) | Multi-step conversion via succinimide intermediate. | Renewable feedstock, adaptable process. |
| Levulinic Acid | Bio-based (Biomass) | Reductive amination. researchgate.net | Renewable feedstock, leads to 5-methyl substituted derivatives. |
Functionalization and Derivatization Strategies for the this compound Scaffold
The this compound structure serves as a versatile scaffold for further chemical modification. These modifications can be targeted at the pyrrolidone ring itself or involve diversification of the N-substituent, allowing for the fine-tuning of the molecule's physical and chemical properties.
Site-Specific Modifications of the Pyrrolidone Ring System
The five-membered pyrrolidone ring offers several positions for functionalization, primarily at the C3, C4, and C5 positions. The introduction of substituents can significantly influence the molecule's properties, including the conformation of the ring itself. nih.gov For instance, substituents at the C4 position can control the puckering of the ring into specific Cγ-exo or Cγ-endo conformations due to stereoelectronic factors. nih.gov
Strategies for modification include:
α-Functionalization: The carbon atom adjacent to the carbonyl group (C5) can be a site for reactions, though less common in simple pyrrolidones.
C3/C4-Functionalization: These positions are common targets for introducing a wide range of functional groups. Methods can include halogenation, alkylation, or the introduction of hydroxyl or amino groups, often starting from precursors like 4-hydroxyproline. mdpi.com
Ring Transformation: More complex strategies involve the contraction of larger rings, such as piperidines, to form pyrrolidin-2-ones through cascade reactions involving C-N and C-C bond cleavage and reconstruction. researchgate.netrsc.org
N-substituent Diversification and Alkyl Chain Engineering
The nitrogen atom of the 2-pyrrolidone core is a primary site for derivatization, allowing for extensive diversification beyond the isopropyl group. This "N-substituent engineering" is a key strategy for creating a family of related compounds with varied applications. The fundamental reaction is the N-alkylation or N-arylation of 2-pyrrolidone. chemicalbook.com This approach provides access to a wide array of derivatives.
Examples of N-substituent diversification include:
N-alkylation: Using various alkyl halides (e.g., methyl iodide, octyl bromide) to produce N-methyl-2-pyrrolidone (NMP) or N-octyl-2-pyrrolidone.
N-vinylation: The reaction of 2-pyrrolidone with acetylene (B1199291), typically using a potassium salt of the pyrrolidone as a catalyst, yields N-vinyl-2-pyrrolidone (NVP), a crucial monomer for producing polyvinylpyrrolidone (B124986) (PVP). google.com
N-arylation: Reductive amination of diketones with anilines can produce N-aryl-substituted pyrrolidines, showcasing a method for attaching aromatic groups. nih.gov
Table 3: Examples of N-Substituent Diversification on the 2-Pyrrolidone Scaffold
| N-Substituent | Resulting Compound | Key Reagent(s) | General Method |
|---|---|---|---|
| Isopropyl | This compound | Isopropylamine or 2-Bromopropane | Reaction with GBL or N-alkylation. chemicalbook.comchemicalbook.com |
| Methyl | N-methyl-2-pyrrolidone (NMP) | Methylamine or Methyl Halide | N-alkylation or Reductive Amination. |
| Vinyl | N-vinyl-2-pyrrolidone (NVP) | Acetylene | Base-catalyzed vinylation. google.com |
| Aryl | N-aryl-2-pyrrolidones | Anilines, Diketones | Reductive amination. nih.gov |
| Hydroxyethyl (B10761427) | N-(2-hydroxyethyl)-2-pyrrolidone | Monoethanolamine | Reaction with GBL. researchgate.net |
Synthesis of Polymerizable Monomers Incorporating this compound Moieties
The incorporation of this compound (NIP) moieties into polymers requires the synthesis of monomers that contain the NIP structure and a polymerizable functional group, such as a vinyl or (meth)acrylate group. While direct literature on the synthesis of such specific monomers is not extensively detailed, established synthetic methodologies for analogous N-substituted pyrrolidones provide clear and scientifically sound pathways. These methods primarily include direct vinylation and the synthesis of (meth)acrylate derivatives through multi-step functionalization.
Direct Vinylation of this compound
The most direct and industrially proven method for producing vinyl lactams is the Reppe process, which involves the reaction of a lactam with acetylene under basic catalysis. wikipedia.orgchemicalbook.com This process is the cornerstone of industrial N-vinyl-2-pyrrolidone (NVP) production and can be adapted for this compound. wikipedia.org
The proposed reaction pathway involves the following steps:
Catalyst Formation : this compound is first reacted with a strong base, typically an alkali metal hydroxide (B78521) like potassium hydroxide (KOH), to form the potassium salt of the lactam. This reaction generates water, which is typically removed by vacuum distillation to prevent side reactions. chemicalbook.comchemicalbook.com
Vinylation Reaction : The resulting potassium salt acts as the catalyst for the vinylation step. The lactam is then reacted with acetylene at elevated temperatures (100–200 °C) and pressures (7.5–30 atm). chemicalbook.comgoogle.com To mitigate the risk of acetylene explosions, the reaction is often carried out using nitrogen-diluted acetylene mixtures. chemicalbook.com
Synthesis of (Meth)acrylate Monomers with this compound Moieties
An alternative and highly versatile route to creating polymerizable monomers is through the introduction of an acrylate (B77674) or methacrylate (B99206) group. This method generally involves a two-step process: the introduction of a hydroxyl group onto the this compound scaffold, followed by esterification with a (meth)acrylic acid derivative. This approach is analogous to the synthesis of other functional pyrrolidone-based acrylate monomers. researchgate.net
Step 1: Hydroxylation
A common strategy to introduce a hydroxyl group is through the reaction of the parent lactam with an epoxide, such as ethylene (B1197577) oxide. The nitrogen atom of the this compound would act as a nucleophile, attacking the epoxide ring and resulting in a hydroxyethyl group attached to the nitrogen. This would yield N-(2-hydroxyethyl)-N'-isopropyl-2-pyrrolidone. This method is a variation of the process used to create N-(2-hydroxyethyl)-2-pyrrolidone (HEP), a precursor in non-acetylenic routes to NVP. google.com
Step 2: Esterification
The hydroxyl-functionalized intermediate can then be esterified to produce the final (meth)acrylate monomer. Standard esterification methods can be employed:
Reaction with (Meth)acryloyl Chloride : The most common laboratory-scale method involves reacting the alcohol with acryloyl chloride or methacryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct. rsc.org This reaction is typically performed in an aprotic solvent at moderate temperatures.
Direct Esterification : Reaction with acrylic acid or methacrylic acid in the presence of an acid catalyst can also be used, though this often requires higher temperatures and the removal of water to drive the reaction to completion.
This multi-step pathway provides significant flexibility, allowing for the synthesis of both acrylate and methacrylate monomers, which have different polymerization kinetics and result in polymers with distinct physical properties. researchgate.net
The following interactive table summarizes and compares the potential synthetic methodologies for creating polymerizable monomers from this compound.
| Methodology | Starting Material | Key Reagents | General Reaction Conditions | Resulting Monomer Type | Key Advantages/Disadvantages |
| Direct Vinylation (Reppe Process) | This compound | Acetylene, Potassium Hydroxide (KOH) | High Temperature (100-200°C), High Pressure (7.5-30 atm) | N-vinyl-isopropyl-2-pyrrolidone | Advantage: Direct, single-step conversion. Disadvantage: Requires handling of highly flammable acetylene gas at high pressure. |
| (Meth)acrylate Synthesis via Esterification | This compound | 1. Ethylene Oxide2. (Meth)acryloyl Chloride, Triethylamine | Step 1: Moderate temperature.Step 2: Low to moderate temperature in an aprotic solvent. | N-(2-acryloyloxyethyl)-N'-isopropyl-2-pyrrolidone or N-(2-methacryloyloxyethyl)-N'-isopropyl-2-pyrrolidone | Advantage: Versatile (produces acrylates/methacrylates), avoids hazardous acetylene. Disadvantage: Multi-step process, potentially lower overall yield. |
Advanced Spectroscopic and Analytical Characterization of N Isopropyl 2 Pyrrolidone Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in N-isopropyl-2-pyrrolidone Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and dynamic analysis of this compound. It provides detailed information at the atomic level regarding the molecule's connectivity, conformation, and its interactions with surrounding chemical species.
¹H (proton) and ¹³C NMR are fundamental techniques used to confirm the molecular structure of this compound by identifying the chemical environments of the hydrogen and carbon atoms, respectively. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different sets of non-equivalent protons. The isopropyl group gives rise to a septet for the single methine proton (-CH) due to coupling with the six adjacent methyl protons, and a doublet for the six equivalent methyl protons (-CH₃). Within the pyrrolidone ring, the two methylene (B1212753) groups adjacent to the carbonyl group (C3) and the nitrogen atom (C5) typically appear as triplets, as does the methylene group at the C4 position.
The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms. For this compound, six distinct signals are expected: one for the carbonyl carbon (C=O), one for the methine carbon and one for the methyl carbons of the isopropyl group, and three for the individual methylene carbons of the pyrrolidone ring. The carbonyl carbon is characteristically found at a very low field (high ppm value) due to the strong deshielding effect of the double-bonded oxygen.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar functional groups and structures. Actual values may vary depending on the solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C2 (C=O) | - | - | ~175 |
| C3 (-CH₂-) | ~2.2 - 2.4 | Triplet | ~31 |
| C4 (-CH₂-) | ~1.9 - 2.1 | Quintet | ~18 |
| C5 (-CH₂-) | ~3.2 - 3.4 | Triplet | ~46 |
| Isopropyl -CH | ~4.2 - 4.4 | Septet | ~45 |
| Isopropyl -CH₃ | ~1.1 - 1.3 | Doublet | ~20 |
Dynamic NMR (DNMR) techniques are employed to study molecular processes that occur on the NMR timescale, such as conformational changes and intermolecular interactions. A key dynamic feature of this compound is the restricted rotation around the C-N amide bond due to its partial double-bond character. This can lead to magnetic non-equivalence of atoms that would otherwise be considered equivalent.
At room temperature, the rotation around the C-N bond is often fast, resulting in averaged NMR signals. However, by lowering the temperature, this rotation can be slowed. For instance, the two methyl groups of the isopropyl substituent may become diastereotopic and exhibit separate signals in the NMR spectrum at low temperatures. The temperature at which these signals coalesce can be used to calculate the energy barrier for this rotational process.
Furthermore, DNMR can probe solvent-solute interactions. d-nb.info When this compound is used as a solvent or is dissolved in an aromatic solvent like benzene, specific interactions can cause significant changes in the chemical shifts of the solute's protons, a phenomenon known as Aromatic-Solvent-Induced Shift (ASIS). d-nb.info These shifts provide insight into the nature and geometry of the solvent-solute complexes that form in solution. d-nb.info By varying the concentration or temperature, the dynamics of these interactions can be investigated.
In complex mixtures, the one-dimensional NMR spectra can be crowded and difficult to interpret due to overlapping signals. Advanced two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and elucidating the structures of components within such mixtures.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the isopropyl methine proton to the isopropyl methyl protons. It would also show correlations between the protons on C3 and C4, and between the protons on C4 and C5 of the pyrrolidone ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, aiding in the precise assignment of both.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting different parts of a molecule. For example, an HMBC spectrum could show a correlation between the isopropyl methine proton and the C5 and C2 (carbonyl) carbons of the pyrrolidone ring, confirming the N-isopropyl substitution pattern.
Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Intermolecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and intermolecular forces within a sample. For this compound, the most prominent vibrational feature is the carbonyl (C=O) stretching mode of the amide group.
In an FTIR spectrum, this amide I band appears as a very strong absorption typically in the region of 1650-1690 cm⁻¹. The exact frequency of this band is highly sensitive to the local molecular environment. In a non-polar solvent or in the gas phase, the C=O stretch appears at a higher wavenumber. In the pure liquid or in a protic solvent, the formation of hydrogen bonds between the carbonyl oxygen (as a hydrogen bond acceptor) and solvent molecules causes this band to shift to a lower wavenumber (a red shift). The magnitude of this shift can be correlated with the strength of the hydrogen bonding interaction.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, other non-polar bonds, such as C-C and C-H bonds, often produce stronger signals. The pyrrolidone ring breathing modes and the isopropyl group vibrations can be clearly observed. Polarized Raman studies on similar molecules like N-methylpyrrolidone have been used to effectively determine intermolecular interactions and hydrogen bond formation by analyzing changes in the C=O stretching frequency.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique | Notes |
|---|---|---|---|
| C-H Stretching (Aliphatic) | 2850 - 3000 | FTIR, Raman | Signals from pyrrolidone ring and isopropyl group. |
| C=O Stretching (Amide I) | 1650 - 1690 | FTIR (Strong), Raman (Moderate) | Sensitive to hydrogen bonding; shifts to lower frequency with increased interaction. |
| CH₂ Bending (Scissoring) | 1420 - 1470 | FTIR, Raman | Signals from the pyrrolidone ring. |
| C-N Stretching | 1250 - 1350 | FTIR, Raman | Associated with the amide linkage. |
Mass Spectrometry (MS) for Purity Assessment and Oligomeric Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from its fragmentation patterns. For this compound, which has a monoisotopic mass of approximately 127.10 Da, MS is primarily used for identity confirmation and purity assessment. chemspider.com
In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 127. This peak confirms the molecular weight of the compound. The molecule then undergoes fragmentation, producing a series of characteristic fragment ions. Key predicted fragmentation pathways include:
Alpha-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group to form a stable cation at m/z 112. This is often a prominent peak.
Loss of the Isopropyl Group: Cleavage of the N-isopropyl bond can lead to the loss of an isopropyl radical (•C₃H₇, 43 Da), resulting in a fragment ion at m/z 84.
Ring Cleavage: Fragmentation of the pyrrolidone ring can lead to various smaller ions, such as the loss of ethene (C₂H₄, 28 Da) or carbon monoxide (CO, 28 Da).
For purity analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are ideal. The gas chromatograph separates this compound from any impurities, and the mass spectrometer provides a mass spectrum for each separated component, allowing for their identification. Oligomeric analysis by MS is not typically relevant for a small molecule like this compound unless it is being studied as a monomer in a polymerization reaction, where MS could be used to identify dimers, trimers, and other low-molecular-weight oligomers.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula | Notes |
|---|---|---|---|
| 127 | [M]⁺˙ | C₇H₁₃NO⁺˙ | Molecular Ion |
| 112 | [M - CH₃]⁺ | C₆H₁₀NO⁺ | Loss of a methyl group from isopropyl substituent (alpha-cleavage). |
| 84 | [M - C₃H₇]⁺ | C₄H₆NO⁺ | Loss of the isopropyl group. |
| 70 | [C₄H₈N]⁺ | C₄H₈N⁺ | Fragment from ring cleavage. |
Chromatographic Techniques for Separation and Quantification of this compound
Chromatographic methods are essential for separating this compound from complex matrices and for its precise quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used techniques.
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. A typical method would involve injecting a sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. For separating polar compounds like lactams, a mid-polarity column, such as one with a cyanopropylphenyl dimethylpolysiloxane stationary phase, is often effective. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification. researchgate.net Quantitative analysis is performed by comparing the peak area of the analyte to that of a known standard.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of this compound, especially in samples that are not suitable for direct GC injection. Reversed-phase HPLC (RP-HPLC) is the most common mode. rsc.org In this setup, a non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase. A typical mobile phase for this compound would be a gradient or isocratic mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). rsc.orgsielc.com Detection is usually accomplished with an Ultraviolet (UV) detector, as the amide bond exhibits some UV absorbance at low wavelengths (around 200-220 nm). For higher specificity and sensitivity, an HPLC system can be coupled to a mass spectrometer (LC-MS). fda.gov
Table 4: Typical Chromatographic Conditions for Pyrrolidone Analysis
| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |
|---|---|---|---|
| Gas Chromatography (GC) | Mid-polarity capillary (e.g., cyanopropylphenyl-based) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |
| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 or C8 | Water/Acetonitrile or Water/Methanol mixture | Ultraviolet (UV) or Mass Spectrometry (MS) |
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a reliable HPLC method for this compound hinges on the optimization of several key parameters to achieve adequate resolution, sensitivity, and analysis time. While specific literature on HPLC method development exclusively for this compound is limited, established methods for structurally similar N-alkyl-2-pyrrolidones, such as N-methyl-2-pyrrolidone (NMP) and N-vinyl-2-pyrrolidone (NVP), provide a strong foundation for developing a suitable method. A reverse-phase approach is typically favored for these types of moderately polar compounds.
A common starting point for method development involves a C18 stationary phase, which offers excellent hydrophobic retention and is widely applicable. The mobile phase composition is a critical factor influencing retention and selectivity. A mixture of water and a polar organic solvent, such as acetonitrile or methanol, is generally effective. Acetonitrile is often preferred due to its lower UV cutoff and viscosity. The elution strength is controlled by adjusting the ratio of the organic solvent to water; a higher proportion of the organic modifier leads to shorter retention times.
For optimal peak shape and reproducibility, especially when dealing with potential ionic impurities or interactions with residual silanols on the stationary phase, the use of a buffer or an acid modifier in the mobile phase is recommended. Modifiers like formic acid or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) can help to suppress the ionization of silanol (B1196071) groups and improve peak symmetry.
Detection is typically performed using a UV detector. This compound possesses a chromophore that allows for detection at lower UV wavelengths, generally in the range of 200-220 nm, where sensitivity is maximized.
The development process often begins with a scouting gradient to determine the approximate elution conditions. This involves running a broad gradient of the organic solvent (e.g., 5% to 95% acetonitrile) over a set period. Based on the retention time of this compound in the scouting run, an isocratic method with an optimized mobile phase composition can be developed for routine analysis, or a more refined gradient can be employed for the separation of impurities with a wider range of polarities.
Below is a proposed HPLC method based on the analysis of analogous compounds:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
| Diluent | Water/Acetonitrile (50:50) |
This method would then be subjected to validation to ensure its accuracy, precision, linearity, and robustness for the intended application.
Gas Chromatography (GC) for Volatility and Impurity Profiling
Gas chromatography is a highly effective technique for assessing the volatility of this compound and for profiling volatile impurities that may be present from its synthesis or degradation. The choice of the stationary phase, temperature program, and detector are critical for achieving the desired separation and sensitivity.
For the analysis of polar compounds like this compound, a mid- to high-polarity capillary column is generally preferred. Columns with a polyethylene (B3416737) glycol (wax-type) stationary phase, such as a TG-WaxMS, or a specially designed column for amines, like a CP-Volamine, can provide good peak shape and resolution for this class of compounds. These stationary phases minimize tailing that can occur with polar, nitrogen-containing compounds on less inert columns.
The temperature program is crucial for separating compounds with different boiling points. A typical program starts at a relatively low temperature to resolve highly volatile impurities, followed by a temperature ramp to elute the main component, this compound, and any less volatile impurities within a reasonable time.
Flame Ionization Detection (FID) is a common and robust choice for the detection of organic compounds and would be suitable for quantifying this compound and most organic impurities. For more definitive identification of unknown impurities, a mass spectrometer (MS) detector is invaluable. GC-MS allows for the determination of the mass-to-charge ratio of the eluting compounds, providing structural information that can be used to identify them through library matching or spectral interpretation.
A headspace GC technique can also be employed for the analysis of highly volatile impurities without injecting the non-volatile matrix.
A proposed GC method for the analysis of this compound and its volatile impurities is detailed below:
| Parameter | Condition |
| Column | CP-Volamine, 30 m x 0.32 mm, 5 µm film thickness |
| Carrier Gas | Helium, constant flow at 2.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 70 °C, hold for 2 minRamp: 10 °C/min to 220 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 280 °C |
| MS Transfer Line Temp | 250 °C |
| MS Ion Source Temp | 230 °C |
| MS Scan Range | 35 - 350 m/z |
| Diluent | Methanol or Acetonitrile |
This method would require validation to confirm its performance characteristics for the specific impurities of interest and to establish its suitability for routine quality control.
N Isopropyl 2 Pyrrolidone in Polymer Science and Engineering
N-isopropyl-2-pyrrolidone as a Solvent in Polymer Synthesis and Processing
As a polar aprotic solvent, this compound shares characteristics with other N-alkyl-2-pyrrolidones, such as N-methyl-2-pyrrolidone (NMP), which are known for their excellent solvency for a wide range of polymers. This property is crucial for homogeneous polymerization systems and for the processing of high-performance polymers.
Role in Solution Polymerization and Polymerization Kinetics
In solution polymerization, the choice of solvent is critical as it can influence the rate of polymerization, the molecular weight of the resulting polymer, and even the polymer's microstructure. Polar aprotic solvents like this compound can affect the kinetics of radical polymerization. The polarity of the solvent can impact the propagation and termination rate constants. For instance, in the radical polymerization of N-vinylpyrrolidone, the nature of the solvent has been shown to influence polymerization rates and activation energies, primarily due to the solvent's effect on the propagation reaction. While specific kinetic studies detailing the effect of this compound are not abundant, the behavior of similar solvents suggests that it would likely influence the reactivity of monomers and radicals through solvation effects. The solvent's ability to dissolve both the monomer and the resulting polymer ensures a homogeneous reaction medium, which is essential for achieving high conversions and controlled polymer architectures.
Polymer Dissolution Behavior and Rheological Impact
The rheological properties of polymer solutions are of paramount importance in many industrial applications, including coatings, inks, and polymer processing. The viscosity and viscoelasticity of a polymer solution are dependent on several factors, including polymer concentration, molecular weight, temperature, and the nature of the solvent technologynetworks.comresearchgate.netpressbooks.pub. A good solvent for a particular polymer will lead to an expanded coil conformation of the polymer chains, resulting in a higher solution viscosity compared to a poor solvent where the polymer coils are more collapsed.
This compound, with its expected strong solvating power for a variety of polymers, would likely lead to significant changes in the rheological behavior of polymer solutions. The viscosity of polymer solutions generally increases with polymer concentration, and a critical concentration exists that separates dilute from concentrated regimes researchgate.net. For concentrated solutions, the viscosity is highly dependent on molecular weight and concentration researchgate.net. The rheological properties of solutions of polymers like polyvinylpyrrolidone (B124986) (PVP) have been studied in various solvents, and the choice of solvent is known to affect these properties significantly researchgate.netwindows.net. For instance, the intrinsic viscosity of a polymer is a measure of the polymer's contribution to the viscosity of the solution and is dependent on the polymer-solvent system windows.net.
Poly(this compound) and Copolymers: Synthesis and Characterization
While direct polymerization of this compound as a vinyl monomer is not commonly reported, derivatives of this compound, where a polymerizable group is introduced, have been successfully synthesized and polymerized. A notable example is 2-(N-acryloyloxy)ethylpyrrolidone (NAEP), which serves as a valuable monomer for creating pyrrolidone-functionalized polymers.
Homopolymerization of this compound Derived Monomers
The homopolymerization of monomers derived from this compound, such as 2-(N-acryloyloxy)ethylpyrrolidone (NAEP), has been achieved with a high degree of control using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Studies have shown that the RAFT aqueous solution polymerization of NAEP can yield well-defined homopolymers with high conversions (greater than 99%) and low dispersity (Mw/Mn < 1.20) for targeted degrees of polymerization up to 400 nih.govresearchgate.net. The polymerization can be initiated using conventional initiators like AIBN at elevated temperatures or through low-temperature redox initiation systems nih.govresearchgate.netacs.orgacs.org.
The table below summarizes typical conditions for the RAFT homopolymerization of NAEP in an aqueous solution.
| Initiator System | Temperature (°C) | Monomer Conversion (%) | Dispersity (Mw/Mn) | Reference |
| AIBN | 70 | >99 | < 1.20 | nih.govresearchgate.net |
| Redox (KPS/AsAc) | 30 | >99 | < 1.20 | nih.govacs.org |
This data is illustrative of typical results found in the literature for the polymerization of 2-(N-acryloyloxy)ethylpyrrolidone (NAEP), a derivative of this compound.
Copolymerization with Thermoresponsive and Hydrophilic Monomers (e.g., N-vinyl-2-pyrrolidone, N-isopropylacrylamide)
Copolymers of this compound derived monomers have been synthesized to create materials with tailored properties, particularly for applications requiring stimuli-responsiveness. The copolymerization of 2-(N-acryloyloxy)ethylpyrrolidone (NAEP) with well-known thermoresponsive and hydrophilic monomers such as N-isopropylacrylamide (NIPAM) and N-vinyl-2-pyrrolidone (NVP) has been explored.
The table below provides an example of a diblock copolymer synthesis using a PNAEP macro-CTA.
| Macro-CTA | Comonomer | Polymerization Technique | Resulting Copolymer | Reference |
| PNAEP | N-isopropylacrylamide (NIPAM) | RAFT | PNAEP-b-PNIPAM | nih.gov |
This table illustrates the synthesis of a diblock copolymer from a 2-(N-acryloyloxy)ethylpyrrolidone)-based macro-CTA.
Investigations into Temperature-Responsive Behavior and Phase Transitions
Polymers and copolymers derived from this compound monomers often exhibit temperature-responsive behavior in aqueous solutions, characterized by a lower critical solution temperature (LCST). Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition and becomes insoluble.
In the case of diblock copolymers of PNAEP and PNIPAM, the thermoresponsive behavior is primarily dictated by the PNIPAM block. Dynamic light scattering (DLS) studies have shown that upon heating a solution of PNAEP-b-PNIPAM above the LCST of the PNIPAM block, the polymer chains self-assemble into micelles nih.gov. This transition involves the collapse of the now-hydrophobic PNIPAM block to form the core of the micelle, while the hydrophilic PNAEP block forms the corona, stabilizing the micellar structure in the aqueous medium. This phenomenon, sometimes referred to as "anomalous micellization," can lead to the formation of near-monodisperse spherical micelles at temperatures above the phase transition nih.gov.
The cloud point, which is the temperature at which the solution becomes turbid upon heating, is a key characteristic of these thermoresponsive polymers. For poly[N-(2-methacryloyloxyethyl) pyrrolidone] (PNMP), a related polymer, the cloud point has been shown to decrease with increasing molecular weight acs.org. Furthermore, these types of polymers can exhibit reversible thermoresponsive dehydration and hydration behaviors acs.org.
The table below shows illustrative cloud point data for a thermoresponsive polymer derived from a pyrrolidone-based monomer.
| Polymer | Molecular Weight (Mw, kg mol-1) | Cloud Point (°C) | Reference |
| PNMP | 20.6 | > 51.9 | acs.org |
| PNMP | 105.4 | 51.9 | acs.org |
This data for poly[N-(2-methacryloyloxyethyl) pyrrolidone] (PNMP) demonstrates the influence of molecular weight on the temperature-responsive behavior of a pyrrolidone-based polymer.
Hydrogel Formulations Based on this compound Derivatives
Hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water, are a key area of materials research. tandfonline.com Derivatives of this compound, particularly through copolymerization, are instrumental in creating "smart" hydrogels that respond to external stimuli.
Design and Synthesis of Stimuli-Responsive Hydrogels
Stimuli-responsive or "smart" hydrogels can undergo reversible volume changes in response to environmental triggers like temperature, pH, or light. nih.govrsc.org A common strategy for designing these materials involves copolymerizing a stimuli-responsive monomer with a hydrophilic one to fine-tune the material's properties.
Swelling Kinetics and Network Structure Analysis
The performance of a hydrogel is largely determined by its swelling behavior and internal network structure. The swelling kinetics of hydrogels derived from N-vinyl-2-pyrrolidone and N-isopropylacrylamide follow first-order kinetics. researchgate.net The equilibrium swelling ratio, a measure of the hydrogel's water-absorbing capacity, is influenced by several factors, including the monomer composition and the concentration of the crosslinking agent. hw.ac.uk
For copolymers of methacrylic acid and N-vinyl pyrrolidone, dynamic pH swelling studies show that the hydrogels are responsive to pH changes, which is critical for applications like oral drug delivery. nih.gov The network's mesh size, which is calculated from equilibrium swelling data, must be large enough to permit the diffusion of therapeutic molecules. nih.gov In copolymers of N-vinyl-2-pyrrolidone (VP) and 2-hydroxyethyl methacrylate (B99206) (HEMA), the equilibrium swelling ratio increases with a higher VP content and a lower crosslinker concentration. hw.ac.uk A study on a densely crosslinked copolymer of N-vinyl-2-pyrrolidone and glycidyl methacrylate reported a water swelling velocity constant of 5.06 × 10⁻² min⁻¹ and an equilibrium swelling degree of approximately 227%. nih.gov
| Hydrogel System | Key Finding | Reported Value | Source |
|---|---|---|---|
| P(MAA-co-NVP) | Effect of crosslinker length on swelling ratio in intestinal conditions. | Weight swelling ratio increased from 12.53 to 17.11. | nih.gov |
| P(MAA-co-NVP) | Effect of crosslinker length on polymer volume fraction. | Polymer volume fraction decreased from 0.066 to 0.047. | nih.gov |
| N-vinyl-2-pyrrolidone/glycidyl methacrylate copolymer | Equilibrium degree of swelling in water. | ~227% | nih.gov |
| N-vinyl-2-pyrrolidone/glycidyl methacrylate copolymer | Swelling velocity constant. | 5.06 × 10-2 min-1 | nih.gov |
Membrane Technology and Separation Processes
N-alkyl-2-pyrrolidones, including this compound, are important solvents in the fabrication of polymeric membranes for separation processes. Their physical properties make them highly suitable for techniques like non-solvent induced phase separation (NIPS).
This compound as a Casting Solvent in Membrane Fabrication (e.g., Phase Inversion)
The non-solvent induced phase separation (NIPS) method is a primary technique for creating asymmetric polymeric membranes. mdpi.commdpi.com This process involves dissolving a polymer in a suitable solvent to form a "dope" solution, which is then cast into a thin film and immersed in a non-solvent bath (typically water). mdpi.com The exchange between the solvent and non-solvent induces the precipitation of the polymer, forming the membrane structure. mdpi.com
N-methyl-2-pyrrolidone (NMP) is a widely used aprotic solvent in this process due to its ability to dissolve a broad range of polymers. mdpi.comnih.govwikipedia.org Research and patent literature indicate that other N-alkyl-2-pyrrolidones share these beneficial properties. A patented method for producing porous membranes utilizes a solvent system comprising 2-pyrrolidone and an N-alkyl-2-pyrrolidone, specifically citing N-propyl-2-pyrrolidone and/or N-butyl-2-pyrrolidone. google.com This demonstrates the utility of the broader class of N-alkyl-2-pyrrolidones, including this compound, as effective casting solvents in membrane fabrication. These solvents facilitate the creation of membranes from polymers like polysulfone (PSf) and polyethersulfone (PES). mdpi.comaip.org
Influence on Membrane Morphology, Porosity, and Performance Characteristics
The choice of solvent in the NIPS process has a profound impact on the final membrane's structure and function. nih.gov The solvent-non-solvent exchange rate during phase inversion determines the resulting membrane morphology. An instantaneous demixing process typically leads to the formation of large, finger-like macrovoids, whereas a delayed demixing results in a more uniform, sponge-like porous structure. mdpi.com
The use of pyrrolidone-based solvents like NMP can be tailored to control these outcomes. For instance, polysulfone membranes prepared with the bio-derived solvent PolarClean exhibited sponge-like pores, which contributed to higher water flux and solute rejection compared to membranes made with DMAc that showed finger-like structures. mdpi.com In the fabrication of polyethersulfone (PES) membranes, the addition of polyvinylpyrrolidone (PVP) as a pore-forming additive to an NMP-based dope solution was shown to increase the membrane's water permeability. A PES membrane with 3% wt PVP in NMP achieved a water permeability of 87.589 L/m².h.bar. aip.org The solvent system directly influences key performance characteristics such as porosity, permeance to gases or liquids, and the selectivity of the membrane. mdpi.com
| Polymer System | Solvent | Key Characteristic | Performance Metric | Source |
|---|---|---|---|---|
| Polysulfone (PSf) | PolarClean | Pore Morphology | Sponge-like | mdpi.com |
| Polysulfone (PSf) | DMAc | Pore Morphology | Finger-like | mdpi.com |
| Polysulfone (PSf) | PolarClean | Water Flux | 176.0 ± 8.8 LMH | mdpi.com |
| Polysulfone (PSf) | DMAc | Water Flux | 63.1 ± 12.4 LMH | mdpi.com |
| Polyethersulfone (PES) / 3% PVP | NMP | Water Permeability | 87.589 L/m².h.bar | aip.org |
This compound in Coatings and Adhesives Research
In the field of coatings and adhesives, derivatives of pyrrolidone play significant roles, either as reactive components or as powerful solvents. N-vinyl-2-pyrrolidone (NVP) is used as a reactive diluent in radiation-curable ultraviolet (UV) coatings, inks, and adhesives. basf.com Its function is to reduce viscosity while providing excellent wetting and adhesion, particularly on plastic substrates. basf.com Furthermore, NVP is employed as a comonomer in the synthesis of pressure-sensitive adhesives. google.com Copolymers of acrylic acid esters and NVP can be formulated to produce adhesives with high cohesion and adhesion values. google.com
Meanwhile, N-methyl-2-pyrrolidone (NMP) is utilized as a versatile aprotic solvent for surface treatment of resins and in paint strippers. wikipedia.org It is also used as a solvent for urethanes and epoxies in water-based coatings and can dissolve challenging adhesives like cyanoacrylates. ashland.comgoogle.com Given the similar chemical nature of N-alkyl-2-pyrrolidones, this compound is expected to have analogous applications as a high-performance solvent in specialized coating and adhesive formulations, offering good solvency for a wide range of polymers. wikipedia.orgatamanchemicals.com
Formulation Studies of this compound as a Co-solvent or Plasticizer
In the realm of polymer science, the performance of a finished product is intricately linked to its formulation. The choice of solvents, co-solvents, and plasticizers plays a pivotal role in dictating the processing characteristics and final properties of polymeric materials. While extensive research exists for commonly used pyrrolidone derivatives like N-methyl-2-pyrrolidone (NMP), specific data on this compound is less abundant. However, based on the established behavior of N-alkyl-2-pyrrolidones, the utility of this compound as a co-solvent and plasticizer can be inferred and explored.
N-alkyl-2-pyrrolidones are recognized for their efficacy as plasticizers in various polymer systems, notably in polyvinyl chloride (PVC) formulations. These compounds possess a molecular structure that combines a polar lactam ring with a non-polar alkyl chain. This dual character is thought to enable a synergistic interaction with both the polymer matrix, such as PVC, and other components within the formulation, like fatty acid esters google.com. This interaction facilitates the plasticization of the polymer, enhancing its flexibility and workability.
Formulation studies involving N-alkyl-2-pyrrolidones have demonstrated their potential to improve key mechanical properties of polymers. When used in conjunction with fatty acid esters, these pyrrolidone derivatives have been shown to enhance hardness, tensile strength, and elongation at break in the resulting plasticized polymer compositions google.com. The amount of N-alkyl-2-pyrrolidone in such formulations can range significantly, from as low as 1 part per hundred parts resin (phr) to as high as 400 phr, with a more common range being 10 to 100 phr to achieve effective plasticization google.com.
The following interactive data table illustrates the potential effects of N-alkyl-2-pyrrolidones as plasticizers in a generic polymer formulation, based on findings for related compounds.
| Property | Polymer without Plasticizer | Polymer with N-alkyl-2-pyrrolidone |
| Hardness (Shore A) | 95 | 75 |
| Tensile Strength (MPa) | 50 | 25 |
| Elongation at Break (%) | 150 | 400 |
Note: The data presented in this table is illustrative and based on general findings for N-alkyl-2-pyrrolidones. Specific values for this compound may vary.
Development of Pyrrolidone-Based Pressure-Sensitive Adhesives
Pressure-sensitive adhesives (PSAs) are a unique class of materials that adhere to surfaces with the application of light pressure. Their performance is a delicate balance of adhesive and cohesive properties, which are significantly influenced by the formulation of the adhesive. While the direct incorporation of this compound as a distinct component in PSA formulations is not extensively documented, the development of adhesives based on pyrrolidone-containing polymers, such as poly(N-vinyl-2-pyrrolidone) (PVP), provides a strong indication of the potential utility of pyrrolidone derivatives in this field.
Copolymers of acrylic acid esters and N-vinyl-2-pyrrolidone have been investigated for their pressure-sensitive adhesive properties. In these systems, the N-vinyl-2-pyrrolidone component plays a crucial role in modifying the adhesive characteristics. For instance, in foam-backed PSA tapes intended for automotive applications, optimal performance has been observed when the weight ratio of the acrylic acid ester to N-vinyl-2-pyrrolidone is within the range of 75:25 to 65:35 google.com. Deviating from this range can lead to a significant reduction in cohesion or tackiness google.com.
The inclusion of polar monomers like N-vinyl-2-pyrrolidone in acrylic PSA formulations is known to enhance adhesion properties, including adhesion build-up google.com. The polarity imparted by the pyrrolidone ring can improve the adhesive's affinity for various substrates.
The development of novel PSAs often involves blending different polymers and additives to achieve desired properties. For example, blends of PVP with other polymers and plasticizers have been explored for use in transdermal drug delivery systems google.com. In such applications, the formulation must not only provide good adhesion to the skin but also be compatible with the active pharmaceutical ingredient.
The following interactive data table outlines the typical components of a pyrrolidone-based acrylic PSA formulation and the function of each component.
| Component | Example | Function |
| Primary Monomer | Isooctyl Acrylate (B77674) | Provides tack and flexibility |
| Co-monomer | N-vinyl-2-pyrrolidone | Enhances adhesion and cohesion |
| Crosslinking Agent | Multifunctional Acrylate | Increases cohesive strength |
| Photoinitiator | Benzoin Ether | Initiates polymerization upon UV exposure |
While this compound is not a polymer itself, its solvent and plasticizing properties suggest a potential role as a formulation additive in solvent-based or hot-melt PSAs. It could be used to modify the viscosity of the adhesive formulation for coating applications or to fine-tune the final adhesive properties by acting as a plasticizer for the polymer matrix. However, further research is needed to specifically evaluate the performance of this compound in this capacity.
Mechanistic Studies of N Isopropyl 2 Pyrrolidone Interactions and Behavior
Solvation Mechanisms and the Role of N-isopropyl-2-pyrrolidone in Solvent Mixtures
N-alkyl-2-pyrrolidones are classified as polar aprotic solvents, a characteristic that dictates their solvation behavior. nih.gov Their molecular structure features a highly polar lactam unit, conferring a significant dipole moment, and an alkyl group that modulates the compound's hydrophobicity and steric profile. N-methyl-2-pyrrolidone, for instance, is miscible with water and a vast array of common organic solvents, from alcohols and ethers to aromatic hydrocarbons. wikipedia.org This broad miscibility is due to its ability to engage in strong dipole-dipole interactions and act as a potent hydrogen bond acceptor via the carbonyl oxygen.
The solvation environment around a solute in a mixed solvent system is often different from the bulk composition, a phenomenon known as preferential solvation. Due to their strong dipolar nature, N-alkyl-2-pyrrolidones can selectively accumulate in the solvation shell of polar solutes. The specific behavior of NIP in such mixtures would be governed by a balance between its polar lactam head and its moderately nonpolar isopropyl tail, allowing it to mediate interactions at polar/nonpolar interfaces.
Diffusion and Permeation Mechanisms in Diverse Media
The diffusion of a molecule like this compound in a liquid is governed by its size, shape, and its interactions with the surrounding medium (solvent). The process can be described by Fick's laws of diffusion, with the diffusion coefficient (D) being the key parameter that quantifies the rate of molecular transport.
Studies on N-methyl-2-pyrrolidone provide valuable insight into the diffusion behavior of this class of compounds. The diffusion coefficient of NMP has been measured in various solvents, including water. utwente.nlacs.org As predicted by the Stokes-Einstein equation, its diffusion coefficient is inversely related to the viscosity of the solvent and increases with temperature.
Compared to NMP, this compound has a larger molar mass and a greater hydrodynamic radius due to the bulkier isopropyl group. Consequently, under identical conditions (solvent and temperature), NIP is expected to have a lower diffusion coefficient than NMP. The less spherical shape of NIP compared to the more compact NMP may also influence its rotational and translational diffusion. In complex media such as polymer solutions or gels, this difference in size and shape would be even more critical, as the molecule must navigate through a more tortuous environment. The permeation of NIP across a membrane would similarly be slower than that of NMP, assuming the transport mechanism is primarily driven by passive diffusion.
| Temperature (K) | Diffusion Coefficient (D × 10⁹ m²/s) |
|---|---|
| 298 | 1.03 |
| 318 | 1.61 |
| 333 | 2.16 |
Emerging Research Areas and Advanced Applications of N Isopropyl 2 Pyrrolidone
N-isopropyl-2-pyrrolidone in Nanomaterial Synthesis and Dispersion
The synthesis and stable dispersion of nanomaterials are critical for their application in various fields, from electronics to medicine. The choice of solvent plays a pivotal role in controlling the size, shape, and stability of nanoparticles. While research has extensively focused on N-methyl-2-pyrrolidone (NMP) for these purposes, the potential of this compound remains a promising, yet less explored, frontier.
NMP has demonstrated remarkable efficacy in dispersing a range of nanomaterials, including carbon nanotubes (CNTs) and graphene, due to its ability to overcome the strong van der Waals forces that cause these materials to agglomerate. acs.orgnanografi.com It can also act as a reaction medium and a reducing agent in the synthesis of metallic nanoparticles. nih.govacs.org For instance, NMP has been used in the solvothermal growth of LiFePO4 nanocrystals, where its higher viscosity compared to common solvents like ethanol (B145695) and water helps in preventing the formation of larger particles by slowing down the ion diffusion rate. nanografi.com
Given the structural similarity, this compound is anticipated to share some of these beneficial solvent properties. The presence of the bulkier isopropyl group might influence its interaction with nanomaterial surfaces, potentially offering advantages in specific systems. The larger alkyl group could provide enhanced steric hindrance, which is crucial for preventing the re-aggregation of dispersed nanoparticles. Research in this area would involve comparative studies of different N-alkyl-2-pyrrolidones to understand the effect of the alkyl chain length and branching on the quality of nanoparticle dispersions.
Future research could explore the use of this compound in the liquid-phase exfoliation of two-dimensional materials or as a solvent for the synthesis of quantum dots, where solvent-ligand interactions are critical in controlling nanocrystal growth and surface chemistry. The slightly different polarity and viscosity of this compound compared to NMP might offer finer control over reaction kinetics and the final properties of the synthesized nanomaterials.
Design of Smart Materials and Responsive Systems Incorporating this compound Moieties
"Smart materials," which respond to external stimuli such as temperature, pH, or light, are at the forefront of materials science. specificpolymers.com The incorporation of this compound moieties into polymer structures is a key strategy in the design of such advanced materials. The combination of the pyrrolidone ring and the isopropyl group can impart thermoresponsive behavior, similar to the well-studied poly(N-isopropylacrylamide) (PNIPAM). bohrium.comresearchgate.net
Polymers containing N-isopropylacrylamide exhibit a Lower Critical Solution Temperature (LCST), meaning they are soluble in water below a certain temperature and become insoluble above it. nih.gov This property is highly valuable for applications in drug delivery, tissue engineering, and biocatalysis. mdpi.com Copolymers of N-vinyl-2-pyrrolidone (NVP) and N-isopropylacrylamide (NIPA) have been synthesized to create materials with tunable temperature sensitivity and biocompatibility. bohrium.comresearchgate.net The pyrrolidone moiety enhances hydrophilicity and biocompatibility, while the isopropyl group from NIPA drives the thermoresponsive behavior.
The design of smart materials with this compound moieties can be achieved through the copolymerization of monomers containing these functional groups. The resulting polymers can self-assemble into various structures, such as micelles or hydrogels, in aqueous solutions. These structures can encapsulate therapeutic agents and release them in a controlled manner in response to a temperature change. For instance, a drug-loaded hydrogel could be designed to shrink and release its payload when the temperature is raised to that of the human body.
The table below summarizes some key properties of thermoresponsive polymers relevant to the design of smart materials.
| Property | Description | Relevance to this compound Moieties |
| Lower Critical Solution Temperature (LCST) | The temperature above which a polymer becomes insoluble in a solvent. | The isopropyl group is a key determinant of the LCST. By copolymerizing with monomers containing this compound moieties, the LCST can be tuned for specific biomedical applications. |
| Biocompatibility | The ability of a material to perform with an appropriate host response in a specific application. | The pyrrolidone ring is known for its biocompatibility, making polymers containing this moiety suitable for in-vivo applications. |
| Stimuli-Responsiveness | The ability of a material to change its properties in response to external stimuli. | The combination of the isopropyl group and the pyrrolidone ring can lead to polymers that are responsive to both temperature and potentially other stimuli like pH. |
Further research in this area could focus on synthesizing novel monomers based on this compound and exploring their polymerization and copolymerization to create a new class of smart materials with precisely controlled properties.
Applications in Advanced Analytical Chemistry Methodologies
In advanced analytical chemistry, the choice of solvent is crucial for achieving high sensitivity, selectivity, and efficiency in various techniques. While N-methyl-2-pyrrolidone (NMP) has found applications as a solvent in chromatography and extraction processes, the potential of this compound in this domain is an area ripe for exploration. chemicalbook.comnih.gov
N-alkyl-2-pyrrolidones are polar aprotic solvents with good dissolving power for a wide range of compounds. futuremarketinsights.com This makes them potentially suitable for use as solvents in High-Performance Liquid Chromatography (HPLC), particularly for the separation of polar and semi-polar analytes. The unique polarity of this compound, influenced by the isopropyl group, might offer different selectivity compared to more common HPLC solvents, enabling the separation of challenging compound mixtures.
In the realm of sample preparation, this compound could be investigated as an extraction solvent in techniques like liquid-liquid extraction or solid-phase extraction. Its ability to dissolve a broad spectrum of analytes could be advantageous for extracting compounds from complex matrices. Furthermore, its relatively high boiling point could be beneficial in methods that require heating.
The following table outlines potential applications of this compound in analytical chemistry, drawing parallels with the known uses of NMP.
| Analytical Technique | Potential Role of this compound | Rationale |
| High-Performance Liquid Chromatography (HPLC) | Mobile phase component | Its polarity and solvent strength could be optimized for specific separations. |
| Gas Chromatography (GC) | Solvent for sample injection | Its high boiling point would be suitable for the analysis of volatile compounds. |
| Extraction Techniques | Extraction solvent | Good solvency for a wide range of organic compounds could facilitate efficient extraction from various sample types. |
| Spectroscopy | Solvent for sample analysis | Its transparency in certain regions of the electromagnetic spectrum could make it suitable for UV-Vis or IR spectroscopy. |
Future research should focus on characterizing the fundamental analytical properties of this compound, such as its UV cutoff, viscosity, and miscibility with other solvents, to fully assess its potential as a valuable tool in the analytical chemist's arsenal.
Future Research Directions and Unaddressed Challenges in this compound Chemistry
The future of this compound chemistry is intrinsically linked to the broader trends in the N-alkyl-2-pyrrolidone market and the increasing demand for safer and more sustainable chemical products. futuremarketinsights.comfuturemarketinsights.comhashnode.dev A significant driver for future research is the growing concern over the reproductive toxicity of NMP, which has led to regulatory restrictions and a search for viable alternatives. epa.gov this compound, with its similar solvent properties, is a potential candidate for replacing NMP in various applications, provided its toxicological profile is favorable.
Future Research Directions:
Toxicological and Environmental Impact Assessment: A thorough evaluation of the health and environmental effects of this compound is a critical and immediate research need. This includes studies on its biodegradability, potential for bioaccumulation, and long-term health effects.
Green Synthesis Routes: Developing more sustainable and cost-effective methods for the synthesis of this compound is essential for its broader industrial adoption. This could involve the use of renewable feedstocks and catalytic processes that minimize waste generation.
Exploration of Niche Applications: Research should focus on identifying applications where the unique properties of this compound offer a distinct advantage over other solvents. This could include its use in the formulation of specialty polymers, coatings, and pharmaceutical products. futuremarketinsights.com
Development of Advanced Functional Materials: As discussed in section 8.2, the incorporation of this compound moieties into polymers for the creation of smart materials is a highly promising research direction. This includes the development of new drug delivery systems, biosensors, and materials for tissue engineering.
Unaddressed Challenges:
Regulatory Acceptance: Gaining regulatory approval for the use of this compound as a replacement for NMP will require comprehensive safety data and a clear demonstration of its lower toxicity.
Cost-Competitiveness: For this compound to be a viable alternative to NMP, its production cost must be competitive. This presents a challenge for developing new and efficient synthesis methods.
Lack of Fundamental Data: There is a general lack of published data on the physicochemical properties and performance of this compound in various applications. This information gap needs to be addressed to guide future research and development efforts.
Q & A
Q. How can N-isopropyl-2-pyrrolidone be reliably identified in a reaction mixture?
Methodological Answer: Utilize gas chromatography (GC) with a nitrogen-phosphorous detector (NPD) or flame ionization detector (FID). A Restek Rtx-5 amine capillary column or equivalent is recommended for optimal separation. Calibrate the system using certified reference standards, and validate retention times against known samples. Pre-treatment steps, such as dilution in methanol, may be necessary to reduce matrix interference .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
Methodological Answer: Adopt engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves and chemical-resistant aprons. Refer to EPA exposure modeling frameworks, which emphasize limiting inhalation and dermal contact during solvent transfer or high-temperature reactions. Store the compound in airtight containers away from oxidizers, and conduct regular vapor concentration monitoring in workspaces .
Q. What are the standard methods for quantifying this compound in aqueous solutions?
Methodological Answer: Employ GC with internal standardization (e.g., deuterated analogs) to improve accuracy. Prepare calibration curves spanning 0.1–100 µg/mL, and use autosampler vials with PTFE-lined caps to prevent contamination. For trace analysis, liquid-liquid extraction with methylene chloride or solid-phase extraction (SPE) can pre-concentrate samples .
Advanced Research Questions
Q. How can researchers resolve discrepancies in quantification results between GC and HPLC methods for this compound?
Methodological Answer: Analyze potential matrix effects (e.g., co-eluting compounds in HPLC) and detector specificity (NPD vs. UV detection). Conduct cross-validation using spiked recovery experiments and statistical tests (e.g., Bland-Altman plots). Differences may arise from degradation products or solvent polarity effects; consider coupling with mass spectrometry (LC-MS/MS) for structural confirmation .
Q. What experimental design strategies are effective for studying the solvent effects of this compound in organometallic reactions?
Methodological Answer: Use a factorial design to test variables such as solvent purity, water content, and reaction temperature. Control for oxygen/moisture via Schlenk line techniques. Compare reaction kinetics (e.g., via in-situ FTIR) with alternative solvents (e.g., DMF or NMP) to isolate solvent-specific effects. Document solvent batch variations using certificate of analysis (CoA) data .
Q. How can researchers optimize GC parameters to minimize baseline noise when analyzing thermally labile derivatives of this compound?
Methodological Answer: Reduce injector temperature (e.g., 220°C instead of 250°C) and employ a cold-on-column injection technique. Use a shorter column (15 m vs. 30 m) with a thinner stationary phase (0.25 µm) to decrease residence time. Validate method robustness via repeated injections of degraded samples and statistical analysis of peak symmetry .
Q. What strategies mitigate confounding factors in toxicological studies of this compound exposure?
Methodological Answer: Implement longitudinal exposure assessments with biomarkers (e.g., urinary metabolites) and adjust for covariates like age or coexposure to other solvents. Use probabilistic modeling (e.g., Monte Carlo simulations) to account for variability in absorption rates. Cross-reference EPA risk assessment frameworks to align with regulatory exposure thresholds .
Q. How can degradation products of this compound under oxidative conditions be characterized?
Methodological Answer: Perform forced degradation studies using hydrogen peroxide or UV light, followed by LC-MS/MS and ¹H/¹³C NMR for structural elucidation. Quantify major degradants (e.g., pyrrolidinone derivatives) via high-resolution mass spectrometry (HRMS). Validate stability-indicating methods under ICH guidelines, including specificity and robustness testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
